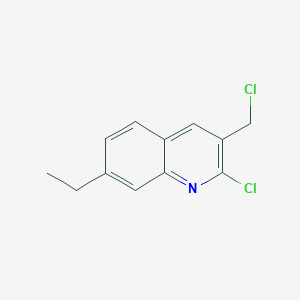

2-Chloro-3-chloromethyl-7-ethylquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-3-chloromethyl-7-ethylquinoline is a chemical compound with the molecular formula C12H11Cl2N and a molecular weight of 240.13 g/mol . This compound is primarily used in research settings and is known for its unique structure, which includes both chloro and chloromethyl groups attached to a quinoline ring.

準備方法

合成経路と反応条件

2-クロロ-3-クロロメチル-7-エチルキノリンの合成は、一般的に7-エチルキノリンの塩素化を伴います。このプロセスは、チオニルクロリド (SOCl2) や五塩化リン (PCl5) などのさまざまな塩素化剤を用いて、制御された条件下で行うことができます。 反応は通常、副反応を防ぐために、ジクロロメタン (CH2Cl2) などの不活性溶媒中で低温で行われます 。

工業生産方法

工業的な環境では、2-クロロ-3-クロロメチル-7-エチルキノリンの生産は、一貫した品質と収率を確保するために、連続フロープロセスで行われることがあります。 自動反応器の使用と、温度、圧力、試薬濃度などの反応パラメーターの正確な制御は、大規模生産にとって重要です 。

化学反応の分析

反応の種類

2-クロロ-3-クロロメチル-7-エチルキノリンは、さまざまな化学反応を起こす可能性があり、以下が含まれます。

求核置換: クロロメチル基は非常に反応性が高く、アミン、チオール、アルコールなどの求核剤によって置換される可能性があります。

酸化: この化合物は酸化されて、さまざまな官能基を持つキノリン誘導体を形成することができます。

一般的な試薬と条件

求核置換: ジメチルスルホキシド (DMSO) などの極性非プロトン性溶媒中で、アジ化ナトリウム (NaN3) やチオシアン酸カリウム (KSCN) などの試薬が一般的に使用されます。

酸化: 酸性条件下で、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの酸化剤。

還元: 水素化アルミニウムリチウム (LiAlH4) や水素ガス (H2) などの還元剤を、パラジウム触媒の存在下で使用します.

形成される主な生成物

求核置換: 置換されたキノリン誘導体の形成。

酸化: キノリン N-オキシドまたは他の酸化された誘導体の形成。

還元: 7-エチルキノリンの形成.

科学的研究の応用

2-クロロ-3-クロロメチル-7-エチルキノリンは、科学研究でいくつかの応用があります。

化学: より複雑な有機分子の合成における中間体として使用されます。

生物学: 抗菌性や抗がん性などの潜在的な生物活性について調査されています。

医学: 特にキノリン系医薬品の合成において、創薬への潜在的な用途について調査されています。

作用機序

2-クロロ-3-クロロメチル-7-エチルキノリンの作用機序は、主にその反応性のあるクロロ基とクロロメチル基を通じて生物学的分子と相互作用する能力に基づいています。これらの基は、タンパク質、DNA、またはその他の生体分子上の求核部位と共有結合を形成することができ、それらの機能の改変につながる可能性があります。 関与する正確な分子標的と経路は、特定の用途と使用の状況によって異なります 。

6. 類似の化合物との比較

類似の化合物

2-クロロキノリン: クロロメチル基とエチル基がなく、反応性が低くなっています。

3-クロロメチルキノリン: 類似の構造ですが、エチル基がなく、反応性と用途が異なります。

7-エチルキノリン: クロロ基とクロロメチル基がなく、化学的性質が異なります.

独自性

2-クロロ-3-クロロメチル-7-エチルキノリンは、キノリン環にクロロ基とクロロメチル基の両方が存在するという点でユニークであり、これがその反応性と化学反応における汎用性を高めています。 これは、有機合成における貴重な中間体であり、さまざまな研究用途で役立つ化合物となっています 。

類似化合物との比較

Similar Compounds

2-Chloroquinoline: Lacks the chloromethyl and ethyl groups, making it less reactive.

3-Chloromethylquinoline: Similar structure but without the ethyl group, leading to different reactivity and applications.

7-Ethylquinoline: Lacks the chloro and chloromethyl groups, resulting in different chemical properties.

Uniqueness

2-Chloro-3-chloromethyl-7-ethylquinoline is unique due to the presence of both chloro and chloromethyl groups on the quinoline ring, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

特性

CAS番号 |

948291-32-5 |

|---|---|

分子式 |

C12H11Cl2N |

分子量 |

240.12 g/mol |

IUPAC名 |

2-chloro-3-(chloromethyl)-7-ethylquinoline |

InChI |

InChI=1S/C12H11Cl2N/c1-2-8-3-4-9-6-10(7-13)12(14)15-11(9)5-8/h3-6H,2,7H2,1H3 |

InChIキー |

COXZWIUTJQZOIH-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC2=NC(=C(C=C2C=C1)CCl)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-aminoethyl)-3-[1-(4-chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide](/img/structure/B12641880.png)

![3-(2,3-Difluorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12641882.png)

![1-{5-[(4-Fluorophenyl)methyl]furan-2-yl}-3-hydroxy-3-[1-(2-methoxypropan-2-yl)-1H-1,2,4-triazol-3-yl]prop-2-en-1-one](/img/structure/B12641905.png)

![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-chlorophenyl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12641914.png)